An In-depth Technical Guide to 2-Chlorotoluene-d7: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chlorotoluene-d7: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chlorotoluene-d7 (2-CT-d7), a deuterated analog of 2-chlorotoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, analytical specifications, and critical applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles and field-proven applications, aiming to equip the reader with the necessary knowledge for its effective utilization in a laboratory setting.
Introduction: The Significance of Isotopic Labeling
Stable Isotope Labeled (SIL) compounds are indispensable tools in modern analytical and metabolic research. The substitution of hydrogen atoms with their heavier deuterium isotopes creates a molecule that is chemically identical to its parent but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 2-Chlorotoluene-d7, with its seven deuterium atoms, serves as an excellent internal standard and tracer in complex biological and environmental matrices. Its primary utility lies in its ability to mimic the behavior of the unlabeled analyte (2-chlorotoluene) during sample preparation and analysis, thereby correcting for analyte loss and ionization variability, which is crucial for accurate quantification.
Physicochemical Properties and Specifications
The physical and chemical characteristics of 2-Chlorotoluene-d7 are fundamental to its application. These properties, largely similar to its non-deuterated counterpart, dictate its behavior in various solvents and analytical systems.
Core Chemical Identity
| Identifier | Value | Source |
| CAS Number | 84344-05-8 | [1][2] |
| Molecular Formula | C₇ClD₇ | [2] |
| Molecular Weight | 133.63 g/mol | [2] |
| Systematic Name | 1-Chloro-2-(²H₃)methyl(²H₄)benzene | [2] |
| Synonyms | o-Chlorotoluene-d7, 1-Chloro-2-methylbenzene-d7 | [1] |
Physical and Chemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and temperature settings for analytical instrumentation.
| Property | Value | Source |
| Appearance | Colorless Liquid | [1] |
| Density | 1.136 g/cm³ | [2] |
| Boiling Point | 156.19 °C at 760 mmHg | [2] |
| Flash Point | 47.22 °C | [2] |
| Vapor Pressure | 3.77 mmHg at 25 °C | [2] |
| Solubility | Poorly soluble in water; miscible with organic solvents like alcohol, ether, and benzene.[3][4][5] | |
| LogP | 3.36 | [2] |
Standard Specifications
For its use as an analytical standard, 2-Chlorotoluene-d7 must meet stringent purity criteria.
| Specification | Typical Value | Source |
| Isotopic Purity | ≥ 98 atom % D | [1][6] |
| Chemical Purity | ≥ 98% | [6] |
The high isotopic purity is paramount to minimize signal overlap with the non-labeled analyte in mass spectrometry, ensuring accurate quantification.
Synthesis and Isotopic Labeling
The synthesis of 2-Chlorotoluene-d7 involves the introduction of deuterium atoms into the toluene scaffold, followed by regioselective chlorination. The choice of deuteration strategy is critical for achieving high isotopic enrichment.
Synthetic Workflow Overview
The general synthetic pathway can be visualized as a two-stage process: deuteration of the starting material followed by a chlorination reaction.
Caption: A simplified workflow for the synthesis of 2-Chlorotoluene-d7.
Detailed Synthetic Protocol (Exemplary)
While multiple routes exist, a common approach involves the chlorination of commercially available Toluene-d8. The Sandmeyer reaction, starting from a deuterated o-toluidine, provides an alternative with high regioselectivity. Below is a conceptual protocol based on the chlorination of Toluene-d7.[7]
Objective: To synthesize 2-Chlorotoluene-d7 via electrophilic aromatic substitution.
Materials:
-
Toluene-d8
-
Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Lewis acid catalyst (e.g., Iron(III) chloride, Aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve Toluene-d8 in the anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid catalyst to the solution. The catalyst polarizes the Cl-Cl bond, generating a potent electrophile.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate, or add the chlorinating agent dropwise. Maintain the reaction at a specific temperature (e.g., 0-5 °C) to control the regioselectivity and prevent over-chlorination. The ortho and para isomers are typically formed, with the ortho product being one of the major components.
-
Reaction Quenching: Upon completion (monitored by GC-MS), carefully quench the reaction by pouring it into ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove the acid catalyst and unreacted chlorine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, is purified by fractional distillation to isolate the 2-Chlorotoluene-d7 isomer based on its boiling point.[8]
Analytical Characterization
The identity and purity of 2-Chlorotoluene-d7 are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, verifying the high degree of deuteration. ¹³C NMR provides information about the carbon skeleton.[9][10]
-
Mass Spectrometry (MS): GC-MS is the primary tool for confirming the molecular weight and isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the fully deuterated compound.
-
Gas Chromatography (GC): GC is used to determine the chemical purity and to separate it from other isomers (e.g., 4-Chlorotoluene-d7).
Applications in Research and Development
The unique properties of 2-Chlorotoluene-d7 make it a valuable tool in several scientific domains.
Internal Standard for Quantitative Analysis
The most common application is as an internal standard for the quantification of 2-chlorotoluene and related compounds in various samples.[7]
Caption: Workflow for using 2-Chlorotoluene-d7 as an internal standard.
By adding a known amount of 2-CT-d7 to a sample at the beginning of the workflow, any loss of the target analyte during extraction, cleanup, and analysis is mirrored by a proportional loss of the internal standard. The ratio of the analytical signals of the analyte to the internal standard is then used for accurate quantification.
Metabolic and Environmental Fate Studies
2-Chlorotoluene-d7 can be used as a tracer to study the metabolic pathways of chlorinated toluenes in biological systems or their degradation and transport in the environment.[7] Researchers can track the appearance of deuterated metabolites, providing unambiguous evidence of biotransformation.
NMR Solvent
While less common for this specific compound, deuterated aromatic solvents are used in NMR spectroscopy to dissolve nonpolar analytes without producing interfering solvent signals in the ¹H NMR spectrum.[4]
Safety and Handling
The safety precautions for 2-Chlorotoluene-d7 should be based on the data for its non-deuterated analog, 2-chlorotoluene. It is a flammable liquid and is considered harmful if inhaled.[11][12] It can cause skin and eye irritation.[12][13]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[13]
Conclusion
2-Chlorotoluene-d7 is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its utility as an internal standard ensures the accuracy and reliability of quantitative methods, while its application as a tracer provides invaluable insights into complex biological and environmental processes. Proper understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
-
Loba Chemie. 2-CHLOROTOLUENE FOR SYNTHESIS MSDS. [Link]
-
PubChem. 2-Chlorotoluene. [Link]
-
Chemsrc. 2-chlorotoluene-d7 | CAS#:84344-05-8. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Chlorotoluene (CAS 95-49-8): Properties, Synthesis, and Applications. [Link]
-
Organic Syntheses. CHLOROTOLUENE. [Link]
-
ATB (Automated Topology Builder). 2-Chlorotoluene | C7H7Cl | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. 2-Chlorotoluene-d7 | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chlorotoluene | CH3C6H4Cl | CID 7238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Chlorotoluene | 95-49-8 [smolecule.com]
- 5. guidechem.com [guidechem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Buy 2-Chlorotoluene-d7 | 84344-05-8 [smolecule.com]
- 8. 2-Chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chlorotoluene(95-49-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chlorotoluene | C7H7Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. lobachemie.com [lobachemie.com]
- 12. 2-Chlorotoluene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. echemi.com [echemi.com]
